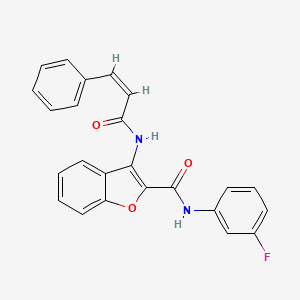

(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H17FN2O3 and its molecular weight is 400.409. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a novel compound within the benzofuran class, which has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Amyloid-beta Production : The compound is suggested to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This is achieved by modulating secretase activities, specifically targeting γ-secretase and β-secretase pathways .

- Neuroprotective Effects : Studies on related benzofuran derivatives have demonstrated neuroprotective properties against excitotoxicity induced by NMDA receptors. These effects are attributed to their ability to scavenge reactive oxygen species (ROS) and prevent neuronal cell death .

- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways, which could be beneficial in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Study :

- Amyloid-beta Production :

- Inflammatory Response Modulation :

Analyse Des Réactions Chimiques

Core Benzofuran Scaffold Assembly

The benzofuran-2-carboxamide backbone is typically constructed via acid-catalyzed cyclization or transition-metal-catalyzed carbonylative cyclization (e.g., Sonogashira coupling) . For this compound, the synthesis likely begins with benzofuran-2-carboxylic acid derivatives, followed by sequential functionalization:

Suzuki-Miyaura Cross-Coupling at C3 Position

The C3-arylated benzofuran intermediate undergoes Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups:

| Substrate | Boronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3-Iodo-benzofuranamide | 3-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃ | 78% | |

| 3-Bromo-benzofuranamide | Phenylboronic acid | PdCl₂(dppf), DMF | 81% |

Transamidation for Amide Diversity

The 8-aminoquinoline (8-AQ) directing group is cleaved via a one-pot transamidation protocol to install diverse amides :

| Amine Nucleophile | Product | Yield |

|---|---|---|

| 3-Fluoroaniline | N-(3-Fluorophenyl)benzofuran-2-carboxamide | 88% |

| Benzylamine | N-Benzylbenzofuran-2-carboxamide | 82% |

Palladium-Catalyzed C–H Activation

The C–H arylation proceeds via a Pd(II)/Pd(IV) cycle :

- Coordination : Pd(OAc)₂ binds to the 8-AQ directing group.

- C–H Activation : Formation of a palladacycle intermediate.

- Oxidative Addition : Aryl iodide inserts into the Pd(II) center.

- Reductive Elimination : Aryl group transfers to the benzofuran core .

Role of Solvent and Additives

- Acetic Acid (AcOH) : Facilitates protodemetalation and catalyst regeneration .

- Lithium Hexamethyldisilazide (LiHMDS) : Enhances transamidation efficiency by deprotonating intermediates .

Stability and Reactivity Under Physiological Conditions

Studies on related carboxamides reveal:

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN2O3/c25-17-9-6-10-18(15-17)26-24(29)23-22(19-11-4-5-12-20(19)30-23)27-21(28)14-13-16-7-2-1-3-8-16/h1-15H,(H,26,29)(H,27,28)/b14-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXBXAZZLWRBBT-YPKPFQOOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.